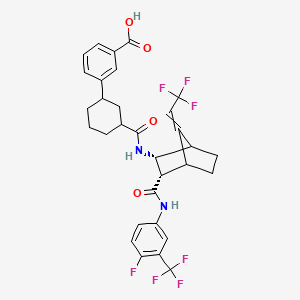

RXFP1 receptor agonist-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C31H29F7N2O4 |

|---|---|

Molecular Weight |

626.6 g/mol |

IUPAC Name |

3-[3-[[(2R,3S)-3-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]-7-(2,2,2-trifluoroethylidene)-2-bicyclo[2.2.1]heptanyl]carbamoyl]cyclohexyl]benzoic acid |

InChI |

InChI=1S/C31H29F7N2O4/c32-24-10-7-19(13-23(24)31(36,37)38)39-28(42)25-20-8-9-21(22(20)14-30(33,34)35)26(25)40-27(41)17-5-1-3-15(11-17)16-4-2-6-18(12-16)29(43)44/h2,4,6-7,10,12-15,17,20-21,25-26H,1,3,5,8-9,11H2,(H,39,42)(H,40,41)(H,43,44)/t15?,17?,20?,21?,25-,26+/m0/s1 |

InChI Key |

IUWHVVBHXOBNHO-MSFFLRKXSA-N |

Isomeric SMILES |

C1CC(CC(C1)C(=O)N[C@H]2[C@H](C3CCC2C3=CC(F)(F)F)C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F)C5=CC(=CC=C5)C(=O)O |

Canonical SMILES |

C1CC(CC(C1)C(=O)NC2C3CCC(C2C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F)C3=CC(F)(F)F)C5=CC(=CC=C5)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Agonistic Mechanism of the Relaxin Family Peptide Receptor 1 (RXFP1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of agonists targeting the Relaxin Family Peptide Receptor 1 (RXFP1). RXFP1, a G-protein coupled receptor (GPCR), is a key player in various physiological processes, including cardiovascular function, reproduction, and tissue remodeling. Its activation by agonists, such as the endogenous ligand relaxin-2, initiates a complex network of intracellular signaling cascades, making it a promising therapeutic target for a range of diseases, including heart failure and fibrosis.

Core Signaling Pathways of RXFP1 Activation

Activation of RXFP1 by an agonist initiates a cascade of intracellular events primarily mediated by G-proteins. The signaling pathways are complex and can be cell-type dependent, but generally involve the canonical Gs-cAMP pathway and alternative pathways involving Gαi/Gαo and subsequent activation of phosphatidylinositol 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK).

Gs-cAMP Pathway

The most well-characterized signaling pathway for RXFP1 is its coupling to the stimulatory G-protein, Gs.[1][2] Upon agonist binding, RXFP1 undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of Gs (Gαs). This activation of Gαs leads to its dissociation from the βγ-subunits and subsequent stimulation of adenylyl cyclase (AC).[2][3] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger.[3][4] Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, mediating various cellular responses.[1]

Gαi/Gαo and PI3K/ERK Pathways

In addition to Gs coupling, RXFP1 can also signal through pertussis toxin-sensitive G-proteins, Gαi and Gαo.[1][2] This interaction leads to the activation of alternative signaling cascades. The Gβγ subunits, dissociated from the activated Gαi/o, can directly activate phosphatidylinositol 3-kinase (PI3K).[1][5] PI3K, in turn, activates protein kinase B (PKB/Akt) and protein kinase C zeta (PKCζ).[1] PKCζ can further enhance cAMP production by stimulating specific adenylyl cyclase isoforms (AC V/VI).[1]

Furthermore, RXFP1 activation can lead to the transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), which subsequently activates the PI3K-Akt pathway and the Ras-Raf-MEK-ERK (MAPK) cascade.[1] The activation of the ERK1/2 pathway is a crucial component of the anti-fibrotic effects of relaxin.[2][6]

Quantitative Data on RXFP1 Agonists

The potency and efficacy of RXFP1 agonists are critical parameters in drug development. The following table summarizes key quantitative data for the endogenous ligand, relaxin-2, and a well-characterized small molecule agonist, ML290, as well as a specific compound designated "RXFP1 receptor agonist-1".

| Agonist | Assay Type | Cell Line | Parameter | Value | Reference |

| Relaxin-2 | cAMP Accumulation | HEK293-RXFP1 | EC50 | ~100 pM | [7][8] |

| ML290 | cAMP Accumulation | HEK293-RXFP1 | EC50 | ~100 nM | [7] |

| This compound | cAMP Production | HEK293-human RXFP1 | EC50 | 300 nM | [9] |

| SE301 | Gs Signaling | HEK293T-human RXFP1 | EC50 | 5.8 nM | [8] |

| SE301 | Binding Affinity (Flow Cytometry) | Expi293F-human RXFP1 | KD | 122 nM | [8] |

Experimental Protocols

cAMP Measurement Assay

The measurement of intracellular cAMP is a primary method for assessing the activation of RXFP1 through the Gs pathway. Homogeneous Time-Resolved Fluorescence (HTRF) and Enzyme Fragment Complementation (EFC) are common technologies used for this purpose.[10][11][12]

Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to an RXFP1 agonist.

Materials:

-

HEK293 cells stably expressing human RXFP1.

-

Test agonist and reference agonist (e.g., relaxin-2).

-

cAMP assay kit (e.g., HTRF cAMP assay kit or cAMP Hunter™ eXpress kit).[11][12]

-

Phosphodiesterase (PDE) inhibitor (e.g., Ro 20-1724) to prevent cAMP degradation.

-

Cell culture medium and reagents.

-

Microplate reader compatible with the chosen assay technology.

Procedure:

-

Cell Culture and Seeding: Culture HEK293-RXFP1 cells under standard conditions. Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test agonist and reference agonist in assay buffer.

-

Cell Stimulation: Remove the culture medium from the cells and add the PDE inhibitor, followed by the different concentrations of the agonists. Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.

-

Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the specific assay kit. This typically involves the addition of detection reagents containing labeled antibodies or enzyme fragments.

-

Data Acquisition: Read the plate on a compatible microplate reader.

-

Data Analysis: Calculate the concentration-response curves and determine the EC50 values for the agonists.

ERK Phosphorylation Assay

The activation of the ERK/MAPK pathway is a key downstream event in RXFP1 signaling. Assays to measure the phosphorylation of ERK1/2 at Thr202/Tyr204 are used to quantify the activity of this pathway.[6][13][14][15][16]

Objective: To measure the dose-dependent increase in phosphorylated ERK1/2 in response to an RXFP1 agonist.

Materials:

-

Cells expressing RXFP1 (e.g., primary myofibroblasts or engineered cell lines).[6]

-

Test agonist.

-

Phospho-ERK assay kit (e.g., AlphaScreen SureFire, HTRF, or cell-based ELISA).[13][14][16]

-

Cell lysis buffer.

-

Primary antibody against phospho-ERK1/2 and a secondary antibody for detection.

-

Microplate reader compatible with the assay format (e.g., for luminescence, fluorescence, or absorbance).

Procedure:

-

Cell Culture and Starvation: Culture cells to a suitable confluency. To reduce basal ERK phosphorylation, serum-starve the cells for several hours or overnight before the experiment.

-

Agonist Stimulation: Treat the cells with various concentrations of the RXFP1 agonist for a specific time course (e.g., 5-30 minutes). The optimal stimulation time should be determined empirically.

-

Cell Lysis: Wash the cells with cold PBS and then lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Detection: Perform the phospho-ERK detection according to the manufacturer's protocol. This may involve transferring the lysate to a detection plate and adding antibodies and detection reagents.

-

Data Acquisition: Read the plate on a compatible microplate reader.

-

Data Analysis: Normalize the phospho-ERK signal to the total protein concentration or a housekeeping protein. Plot the concentration-response curves to determine the EC50 of the agonist for ERK activation.

References

- 1. researchgate.net [researchgate.net]

- 2. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. RXFP1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. What are RXFP1 agonists and how do they work? [synapse.patsnap.com]

- 5. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]

- 6. Relaxin Signals through a RXFP1-pERK-nNOS-NO-cGMP-Dependent Pathway to Up-Regulate Matrix Metalloproteinases: The Additional Involvement of iNOS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cAMP Hunter™ eXpress RXFP1 CHO-K1 GPCR Assay [discoverx.com]

- 12. researchgate.net [researchgate.net]

- 13. revvity.com [revvity.com]

- 14. researchgate.net [researchgate.net]

- 15. assaygenie.com [assaygenie.com]

- 16. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Signaling Pathway of the RXFP1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Relaxin Family Peptide Receptor 1 (RXFP1), a member of the leucine-rich repeat-containing G protein-coupled receptor (LGR) family, is the primary receptor for the peptide hormone relaxin.[1][2] Its activation triggers a complex and multifaceted network of intracellular signaling pathways that are crucial in a variety of physiological processes, including cardiovascular regulation, reproduction, and tissue remodeling.[1][3] Notably, RXFP1 signaling has emerged as a promising therapeutic target for cardiovascular and fibrotic diseases.[3] This technical guide provides a comprehensive overview of the RXFP1 signaling cascade, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Core Signaling Pathways of RXFP1

RXFP1 activation by relaxin initiates a cascade of intracellular events primarily through its coupling to various heterotrimeric G proteins. The signaling response is often cell-type dependent, leading to diverse physiological outcomes.[3][4] The principal signaling pathways are detailed below.

Gs/Adenylyl Cyclase/cAMP Pathway

The most well-characterized signaling pathway for RXFP1 involves its coupling to the stimulatory G protein, Gαs.[4][5] This interaction leads to the activation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][5] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, leading to various cellular responses.[1] Interestingly, the cAMP response to RXFP1 activation can be biphasic, with an initial rapid increase followed by a sustained phase.[4]

Gi/o Pathway and Modulation of cAMP Signaling

RXFP1 can also couple to inhibitory G proteins, specifically Gαi and Gαo.[4] This interaction can lead to the inhibition of adenylyl cyclase, thereby counteracting the Gs-mediated cAMP production.[4] This dual coupling to both stimulatory and inhibitory G proteins allows for a fine-tuned regulation of intracellular cAMP levels.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

Activation of RXFP1 can also trigger the PI3K/Akt signaling pathway. This is often mediated by the βγ subunits released from the activated Gi/o proteins.[6][7] The Gβγ dimer activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt (also known as Protein Kinase B), leading to its phosphorylation and activation. The activated Akt then phosphorylates a variety of downstream targets, influencing cell survival, growth, and proliferation.[3]

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway

RXFP1 activation has been shown to stimulate the MAPK/ERK pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[4] The activation of this pathway can be dependent on the G protein coupling and can vary between cell types.[4] The precise mechanism of ERK activation by RXFP1 is still under investigation but may involve transactivation of receptor tyrosine kinases or scaffolding proteins that link G protein activation to the Ras/Raf/MEK/ERK cascade.

Nitric Oxide (NO) Signaling

In certain cell types, particularly vascular endothelial cells, RXFP1 activation leads to the production of nitric oxide (NO).[3][6] This can occur through the PI3K/Akt-dependent phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[6][7] The produced NO then activates soluble guanylate cyclase (sGC), leading to an increase in cyclic GMP (cGMP) levels and subsequent vasodilation.[3]

Quantitative Data on RXFP1 Signaling

The following tables summarize key quantitative parameters related to the interaction of ligands with RXFP1 and their downstream signaling effects.

Table 1: Ligand Binding Affinities and Potencies at Human RXFP1

| Ligand | Parameter | Value | Cell Line | Reference |

| Relaxin-2 | EC50 (cAMP) | ~100 pM | HEK293 | [8] |

| ML290 | EC50 (cAMP) | ~100 nM | HEK293 | [8][9] |

| SE301 | EC50 (cAMP) | 5.8 nM | HEK293T | [8][9] |

| SE301 | KD | 122 ± 36 nM | Expi293F | [8] |

Table 2: Agonist Potency at Mouse RXFP1

| Ligand | Parameter | Value | Cell Line | Reference |

| SE301 | EC50 (cAMP) | 8.6 nM | Not Specified | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate RXFP1 signaling pathways.

cAMP Measurement Assay (GloSensor™)

This protocol describes a real-time, live-cell assay to measure cAMP production following RXFP1 activation using the GloSensor™ cAMP Assay.[9][10]

Materials:

-

HEK293T cells

-

pcDNA vector containing human RXFP1

-

GloSensor™-22F cAMP Plasmid

-

FuGENE® HD Transfection Reagent

-

White, clear-bottom 96-well plates

-

Poly-D-lysine

-

Phosphate-Buffered Saline (PBS)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

GloSensor™ cAMP Reagent

-

Test compounds (e.g., Relaxin, ML290)

-

Luminometer

Protocol:

-

Coat the wells of a 96-well plate with poly-D-lysine according to the manufacturer's instructions.

-

Seed HEK293T cells at a density of 2 x 104 cells/well in DMEM with 10% FBS and incubate overnight at 37°C in a 5% CO2 incubator.

-

Co-transfect the cells with the RXFP1 expression vector and the GloSensor™-22F cAMP plasmid using FuGENE® HD transfection reagent, following the manufacturer's protocol.

-

Incubate the transfected cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the cells with the GloSensor™ cAMP Reagent for 2 hours at room temperature.

-

Add the test compounds at various concentrations to the wells.

-

Measure luminescence at regular intervals using a luminometer to determine the kinetics of the cAMP response, or at a single time point (e.g., 15-30 minutes) for endpoint assays.

Reporter Gene Assay for Signaling Pathway Analysis

Reporter gene assays are powerful tools to screen for the activation of various signaling pathways downstream of RXFP1.[11][12][13] This protocol outlines a general procedure using a luciferase-based reporter.

Materials:

-

HEK293T cells

-

RXFP1 expression vector

-

Reporter plasmid containing a specific response element (e.g., CRE for cAMP pathway, SRE for MAPK pathway) upstream of a luciferase gene

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent (e.g., Lipofectamine®)

-

96-well plates

-

Cell culture medium

-

Test compounds

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Seed HEK293T cells in a 96-well plate and incubate overnight.

-

Co-transfect the cells with the RXFP1 expression vector, the specific reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

After 24-48 hours of incubation, treat the cells with the test compounds for a specified period (e.g., 6-24 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer and the Dual-Luciferase® Reporter Assay System.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Co-IP is used to investigate the interaction between RXFP1 and its binding partners, such as G proteins.[2][5][14][15]

Materials:

-

Cells expressing tagged RXFP1 (e.g., FLAG-tagged)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against the tag (e.g., anti-FLAG antibody)

-

Antibody against the protein of interest (e.g., anti-Gαs antibody)

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Lyse the cells expressing tagged RXFP1 to obtain a total cell lysate.

-

Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody against the tag on RXFP1 overnight at 4°C to form an antibody-receptor complex.

-

Add Protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-receptor complex.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein (e.g., Gαs).

ERK Phosphorylation Assay

This protocol describes a method to measure the phosphorylation of ERK1/2 as a readout for RXFP1-mediated MAPK pathway activation.[16][17][18][19]

Materials:

-

Cells expressing RXFP1

-

Serum-free medium

-

Test compounds

-

Lysis buffer with phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Culture cells expressing RXFP1 to near confluency and then serum-starve them overnight to reduce basal ERK phosphorylation.

-

Treat the cells with test compounds for various time points (e.g., 5, 10, 30 minutes).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then probe with a primary antibody against phospho-ERK1/2.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total-ERK1/2 to confirm equal protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

References

- 1. RXFP1 relaxin family peptide receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. med.emory.edu [med.emory.edu]

- 3. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. assaygenie.com [assaygenie.com]

- 6. RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]

- 8. Engineering and Characterization of a Long-Half-Life Relaxin Receptor RXFP1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. bmglabtech.com [bmglabtech.com]

- 13. promega.com [promega.com]

- 14. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 15. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Getting Started | Thermo Fisher Scientific - SV [thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

Therapeutic Potential of RXFP1 Agonists in Cardiovascular Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relaxin family peptide receptor 1 (RXFP1) has emerged as a promising therapeutic target for a range of cardiovascular diseases. Activation of RXFP1 by its endogenous ligand, relaxin-2, or by synthetic agonists, triggers a cascade of signaling events that culminate in beneficial cardiovascular effects, including vasodilation, anti-fibrotic activity, and anti-inflammatory responses.[1][2] This technical guide provides an in-depth overview of the therapeutic potential of RXFP1 agonists, with a focus on quantitative data from preclinical and clinical studies, detailed experimental protocols, and a visual representation of the key signaling pathways involved.

Core Therapeutic Actions of RXFP1 Agonists

RXFP1 agonists exert their cardiovascular effects through a multi-faceted mechanism of action. These compounds have demonstrated significant potential in mitigating cardiac fibrosis, a hallmark of many cardiovascular pathologies, reducing cardiomyocyte apoptosis, and improving hemodynamic parameters in heart failure.[3][4]

Quantitative Data on the Efficacy of RXFP1 Agonists

The following tables summarize the key quantitative findings from studies investigating the effects of various RXFP1 agonists on cardiovascular parameters.

Table 1: Effects of RXFP1 Agonists on Cardiac Fibrosis and Function

| Agonist | Model | Dosage | Key Findings | Reference |

| Serelaxin (recombinant human relaxin-2) | Mouse model of myocardial infarction | 30 µg/kg/day | - | [5] |

| B-7-33 | Mouse model of ischemia-reperfusion injury | 0.25 mg/kg | Infarct size reduced from 45.32% to 21.99% (P=0.02) Fractional shortening preserved at 29% vs 23% in vehicle (P=0.02) at 24 hours Fractional shortening preserved at 29% vs 20% in vehicle at 7 days Scar size significantly lower at 7 days | [4][6] |

| ML290 | Human cardiac fibroblasts (in vitro) | 1 µM | Inhibited TGF-β1-induced Smad2 and Smad3 phosphorylation Promoted MMP-2 activity | [7][8] |

| ML290 | Humanized mice with atherosclerosis | - | Significantly prevented (P = 0.0422) and reversed (P = 0.0489) atherosclerotic calcification | [9] |

| ML290 | Humanized mice with chronic kidney disease | - | Significantly prevented (P = 0.0344) medial calcification | [9] |

Table 2: Hemodynamic Effects of Serelaxin in Patients with Heart Failure

| Study Population | Dosage | Key Hemodynamic Changes | Reference |

| Acute Heart Failure | 30 µg/kg/day 20-h infusion | Peak decrease in pulmonary capillary wedge pressure (PCWP) of -2.44 mmHg vs. placebo (P=0.004) Largest difference in mean pulmonary artery pressure (PAP) of -5.17 mmHg vs. placebo at 4h (P < 0.0001) No significant effect on cardiac index | [5][10] |

| Chronic Heart Failure | 30 µg/kg/day for 24 hours | 13% relative increase in renal plasma flow vs. placebo (P=0.0386) 16% relative decrease in filtration fraction vs. placebo (P=0.0019) No significant difference in glomerular filtration rate (GFR) | [11] |

Key Experimental Protocols

Reproducible and robust experimental models are crucial for evaluating the therapeutic potential of RXFP1 agonists. This section provides detailed methodologies for key in vivo and in vitro experiments.

In Vivo Model: Transverse Aortic Constriction (TAC) in Mice

The TAC model is a widely used surgical procedure to induce pressure overload-induced cardiac hypertrophy and heart failure in mice, mimicking human aortic stenosis.[3][12]

Surgical Protocol:

-

Anesthesia and Preparation: Anesthetize the mouse (e.g., with ketamine/xylazine or isoflurane) and ensure adequate anesthesia depth via a toe pinch.[8] Position the mouse in a supine position on a heating pad to maintain body temperature.[8] Shave the ventral neck and chest area and sterilize the surgical field with an antiseptic solution.[8]

-

Incision and Exposure: Make a midline cervical incision to expose the trachea and sternum.[8] A minimally invasive approach can be performed via a lateral thoracotomy to reduce surgical trauma.[13]

-

Aortic Constriction: Carefully dissect the tissues to visualize the aortic arch between the brachiocephalic and left common carotid arteries.[13] Pass a suture (e.g., 6-0 silk) under the transverse aorta.[13] Place a blunted needle (e.g., 27-gauge) parallel to the aorta, and tie the suture snugly around both the aorta and the needle.[1]

-

Closure and Recovery: Quickly and gently remove the needle to create a constriction of a defined diameter.[8] Close the incision in layers.[8] Monitor the animal closely during recovery, providing analgesia as needed.[8]

Assessment of Cardiac Fibrosis:

-

Histological Staining: Following euthanasia, excise the heart, fix in formalin, and embed in paraffin. Section the heart and stain with Picrosirius Red or Masson's trichrome to visualize collagen deposition.[14]

-

Quantification: Capture images of the stained sections and use image analysis software to quantify the fibrotic area as a percentage of the total tissue area.[14]

In Vitro Assays

Cardiomyocyte Apoptosis (TUNEL Assay):

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.[1][12]

-

Cell Culture and Treatment: Plate cardiomyocytes (e.g., neonatal rat ventricular myocytes or H9c2 cells) and treat with the RXFP1 agonist at various concentrations for a specified duration. Include a positive control (e.g., treatment with an apoptosis-inducing agent) and a negative control (vehicle-treated cells).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100.[1]

-

TUNEL Staining: Incubate the cells with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTP, according to the manufacturer's instructions.[1][12]

-

Counterstaining and Imaging: Counterstain the nuclei with a DNA dye such as DAPI.[1] Acquire images using a fluorescence microscope.

-

Quantification: Count the number of TUNEL-positive (apoptotic) nuclei and the total number of nuclei in multiple fields of view. Express the apoptotic rate as the percentage of TUNEL-positive cells.[12]

Cell Viability (MTT Assay):

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding and Treatment: Seed cardiomyocytes in a 96-well plate and treat with the RXFP1 agonist.

-

MTT Incubation: Add MTT solution to each well and incubate to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Western Blotting for Signaling Pathway Analysis (e.g., p-ERK1/2):

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways by measuring the phosphorylation of key proteins.

-

Cell Lysis and Protein Quantification: Lyse treated cells in a suitable buffer and determine the protein concentration of the lysates.

-

SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-ERK1/2). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection and Analysis: Add a chemiluminescent substrate and detect the signal using an imaging system. Normalize the signal for the phosphorylated protein to the signal for the total protein.

RXFP1 Signaling Pathways

Activation of RXFP1 initiates a complex network of intracellular signaling cascades that mediate its diverse physiological effects. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: General RXFP1 signaling pathways.

This diagram illustrates the primary signaling cascades initiated by the activation of RXFP1. Upon agonist binding, RXFP1 couples to G proteins, predominantly Gs and Gi. Gs activation leads to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[15] Gi activation, on the other hand, stimulates the Phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to the production of nitric oxide (NO) via endothelial nitric oxide synthase (eNOS).[15] NO then activates soluble guanylate cyclase (sGC) to produce cyclic GMP (cGMP).[15] RXFP1 activation can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK).[3][7] These pathways collectively contribute to the observed vasodilation, anti-fibrotic, anti-apoptotic, and anti-inflammatory effects.

Caption: Biased agonism at the RXFP1 receptor.

The concept of biased agonism suggests that different agonists binding to the same receptor can stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways.[16][17] In the context of RXFP1, relaxin-2 is considered a "balanced" agonist, activating multiple signaling cascades. In contrast, synthetic agonists like B-7-33 and ML290 exhibit biased agonism. B-7-33 preferentially activates the ERK1/2 pathway, while ML290 shows a bias towards the cGMP pathway with weaker activation of the cAMP pathway.[7][8] This biased signaling may offer the potential to develop drugs with more specific therapeutic effects and fewer side effects.

References

- 1. TUNEL Assay [bio-protocol.org]

- 2. Ligand-activated RXFP1 gene therapy ameliorates pressure overload-induced cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jacc.org [jacc.org]

- 4. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic effects of a small molecule agonist of the relaxin receptor ML290 in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Human Relaxin Receptor Is Fully Functional in Humanized Mice and Is Activated by Small Molecule Agonist ML290 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TUNEL Assays [bio-protocol.org]

- 13. circ.ahajournals.org [circ.ahajournals.org]

- 14. mdpi.com [mdpi.com]

- 15. Cardioprotection Achieved Through Overexpression of Relaxin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]

- 17. Biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

The Role of RXFP1 in Fibrosis and Tissue Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, the excessive deposition of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to tissue scarring and organ failure. The relaxin family peptide receptor 1 (RXFP1) has emerged as a critical player in the regulation of fibrotic processes and tissue remodeling. This technical guide provides an in-depth overview of the core functions of RXFP1 in fibrosis, detailing its signaling pathways, expression in fibrotic tissues, and the experimental methodologies used to investigate its role. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel anti-fibrotic therapies.

The peptide hormone relaxin, through its interaction with RXFP1, exerts potent anti-fibrotic effects. These effects are multifaceted, including the inhibition of pro-fibrotic cytokine signaling, suppression of fibroblast differentiation into myofibroblasts, and the promotion of ECM degradation. However, the therapeutic potential of targeting this pathway is nuanced by the observation that RXFP1 expression is often downregulated in fibrotic tissues, potentially leading to relaxin resistance.[1][2][3] A thorough understanding of the molecular mechanisms governing RXFP1 signaling and its dysregulation in disease is therefore paramount for the successful development of RXFP1-targeted therapeutics.

RXFP1 Signaling Pathways in Fibrosis

Activation of RXFP1 by its endogenous ligand, relaxin-2, initiates a cascade of intracellular signaling events that collectively counteract fibrotic processes. The anti-fibrotic actions of relaxin are primarily mediated through the inhibition of the pro-fibrotic transforming growth factor-beta (TGF-β) signaling pathway and the promotion of matrix metalloproteinase (MMP) activity.[4][5]

Inhibition of TGF-β Signaling

The canonical TGF-β pathway involves the phosphorylation of Smad2 and Smad3, leading to their nuclear translocation and the transcriptional activation of pro-fibrotic genes, including those encoding collagens and other ECM proteins. RXFP1 activation antagonizes this pathway at multiple levels. A key mechanism involves the activation of a signaling cascade that includes G-proteins (Gαs, GαoB, Gαi3, and Gβγ), leading to a transient increase in cyclic AMP (cAMP) and a more sustained activation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1][6]

Phosphorylated ERK1/2 (pERK1/2) subsequently activates neuronal nitric oxide synthase (nNOS), resulting in the production of nitric oxide (NO).[5][7][8] NO, in turn, stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP).[7][9] This increase in cGMP is a critical node in the anti-fibrotic signaling of RXFP1, as it leads to the inhibition of Smad2 phosphorylation, thereby dampening the pro-fibrotic TGF-β signal.[1][4]

Furthermore, there is evidence of crosstalk between RXFP1 and the angiotensin II type 2 receptor (AT2R), which can also contribute to the anti-fibrotic effects of relaxin.

Promotion of Extracellular Matrix Degradation

In addition to inhibiting collagen synthesis, RXFP1 signaling also promotes the breakdown of existing ECM by increasing the expression and activity of matrix metalloproteinases (MMPs). The same RXFP1-pERK-nNOS-NO-cGMP-dependent pathway that inhibits Smad2 phosphorylation is also implicated in the upregulation of MMPs, such as MMP-1, MMP-2, MMP-9, and MMP-13.[5] Furthermore, relaxin has been shown to decrease the expression of tissue inhibitors of metalloproteinases (TIMPs), further shifting the balance towards ECM degradation.[10]

Quantitative Data on RXFP1 in Fibrosis

The following tables summarize key quantitative data from studies investigating the role of RXFP1 in fibrosis.

Table 1: RXFP1 Gene Expression in Human Fibrotic Tissues

| Tissue | Disease | Change in RXFP1 Expression | Reference |

| Lung | Idiopathic Pulmonary Fibrosis (IPF) | 2.9-fold decrease | [11] |

| Lung | Systemic Sclerosis (SSc) | Dramatically decreased mRNA and protein levels | [12] |

| Skin | Systemic Sclerosis (SSc) | Reduced expression | [1] |

Table 2: In Vitro Effects of Relaxin/RXFP1 Agonists on Fibrotic Markers

| Cell Type | Treatment | Effect | Quantitative Change | Reference |

| Human Dermal Fibroblasts | H2 Relaxin (10-100 ng/ml) | Increased MMP-1 expression | ~50% increase | [5] |

| Human Dermal Fibroblasts | H2 Relaxin (10-100 ng/ml) | Increased MMP-2 expression | ~80% increase | [5] |

| Human Dermal Fibroblasts | H2 Relaxin (10-100 ng/ml) | Increased MMP-9 expression | ~80% increase | [5] |

| Rat Renal Myofibroblasts | H2 Relaxin (10-100 ng/ml) | Increased MMP-13 expression | ~90% increase | [5] |

| Rat Renal Myofibroblasts | H2 Relaxin (10-100 ng/ml) | Increased MMP-2 expression | ~130% increase | [5] |

| Rat Renal Myofibroblasts | H2 Relaxin (10-100 ng/ml) | Increased MMP-9 expression | ~115% increase | [5] |

| Hepatic Stellate Cells | Relaxin | Decreased collagen synthesis | Concentration-dependent decrease | [10] |

| Human Bladder Smooth Muscle Cells | Relaxin (100 ng/mL) | Decreased active and total TGF-β1 | p < 0.005 | [10] |

Detailed Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate potential anti-fibrotic therapies.[13][14][15]

Protocol:

-

Animal Preparation: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[15] Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

-

Bleomycin Administration: Administer a single dose of bleomycin sulfate (typically 1.5-3.0 U/kg) dissolved in sterile saline via oropharyngeal aspiration or intratracheal instillation.[13][14]

-

Post-Procedure Monitoring: Monitor the animals daily for weight loss and signs of distress. The peak of fibrosis is typically observed between 14 and 21 days post-instillation.[15]

-

Tissue Harvest: At the desired time point, euthanize the mice and harvest the lungs. One lung can be fixed for histological analysis, while the other can be snap-frozen for biochemical or molecular analysis.

-

Assessment of Fibrosis:

-

Histology: Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Masson's trichrome or Picrosirius red to visualize collagen deposition.[16][17][18] The severity of fibrosis can be quantified using the Ashcroft scoring system.[11]

-

Hydroxyproline Assay: Quantify total lung collagen content using a hydroxyproline assay, as hydroxyproline is a major component of collagen.[4][19][20]

-

Gene Expression Analysis: Analyze the expression of fibrotic markers (e.g., Col1a1, Acta2) and RXFP1 by quantitative real-time PCR (qRT-PCR).

-

In Vitro Culture and Treatment of Human Lung Fibroblasts

Primary human lung fibroblasts (HLFs) are a crucial in vitro model for studying the cellular and molecular mechanisms of fibrosis.[21][22]

Protocol:

-

Cell Culture: Culture primary HLFs in Fibroblast Growth Medium supplemented with growth factors and serum in a humidified incubator at 37°C and 5% CO2.

-

Subculturing: When the cells reach approximately 80% confluency, subculture them using trypsin-EDTA to detach the cells. Re-seed at a density of 7,500-10,000 cells/cm².

-

Induction of Fibrotic Phenotype: To mimic fibrotic conditions, starve the cells in serum-free medium for 24 hours, followed by stimulation with TGF-β1 (e.g., 1-10 ng/mL) for 24-72 hours.

-

Treatment with RXFP1 Agonists/Antagonists: Treat the cells with the desired concentration of RXFP1 modulators in the presence or absence of TGF-β1.

-

Analysis:

Western Blotting for RXFP1

Protocol:

-

Cell Lysis: Lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against RXFP1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[24][25]

Quantitative Real-Time PCR (qRT-PCR) for RXFP1

Protocol:

-

RNA Extraction: Extract total RNA from cells or tissues using a suitable RNA isolation kit.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase enzyme.

-

qRT-PCR: Perform qRT-PCR using a qPCR instrument with SYBR Green or TaqMan-based detection. Use primers specific for the target gene (RXFP1) and a reference gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

RXFP1 stands as a promising therapeutic target for the treatment of fibrotic diseases. Its activation leads to a potent anti-fibrotic response characterized by the inhibition of pro-fibrotic signaling and the promotion of ECM degradation. However, the clinical translation of RXFP1-targeted therapies is challenged by the downregulation of the receptor in fibrotic tissues. Future research should focus on strategies to restore or enhance RXFP1 expression and signaling in diseased tissues. The experimental protocols and data presented in this guide provide a foundational resource for researchers dedicated to unraveling the complexities of RXFP1 biology and developing novel anti-fibrotic treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of a distal RXFP1 gene enhancer with differential activity in fibrotic lung fibroblasts involving AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relaxin signals through a RXFP1-pERK-nNOS-NO-cGMP-dependent pathway to up-regulate matrix metalloproteinases: the additional involvement of iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchmgt.monash.edu [researchmgt.monash.edu]

- 8. Relaxin inhibits renal myofibroblast differentiation via RXFP1, the nitric oxide pathway, and Smad2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. anatoljcardiol.com [anatoljcardiol.com]

- 10. Relaxin inhibits effective collagen deposition by cultured hepatic stellate cells and decreases rat liver fibrosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Factors Affecting the Evaluation of Collagen Deposition and Fibrosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]

- 14. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

- 16. researchhub.com [researchhub.com]

- 17. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. researchgate.net [researchgate.net]

- 21. pubcompare.ai [pubcompare.ai]

- 22. atcc.org [atcc.org]

- 23. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 24. origene.com [origene.com]

- 25. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to the Endogenous Ligands of the RXFP1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Relaxin Family Peptide Receptor 1 (RXFP1), a member of the leucine-rich repeat-containing G protein-coupled receptor (LGR) family, plays a crucial role in a diverse range of physiological processes. Its activation by endogenous ligands triggers a complex network of intracellular signaling pathways, making it a significant target for therapeutic intervention in various diseases, including heart failure, fibrosis, and inflammatory conditions. This technical guide provides a comprehensive overview of the primary endogenous ligands for RXFP1, their binding affinities, functional potencies, and the intricate signaling cascades they initiate. Detailed experimental protocols for key assays and visual representations of signaling pathways are included to support further research and drug development efforts in this field.

Endogenous Ligands for RXFP1

The primary endogenous ligands for the RXFP1 receptor are members of the relaxin peptide family, which are structurally related to insulin. These include Relaxin-1 (RLN1), Relaxin-2 (RLN2), and Relaxin-3 (RLN3). While all three can interact with RXFP1, they exhibit distinct binding affinities and functional activities.

-

Relaxin-2 (H2 Relaxin): Human relaxin-2 is considered the cognate and most potent endogenous agonist for RXFP1. It plays a pivotal role in female reproductive physiology, particularly during pregnancy, but also has significant cardiovascular and anti-fibrotic effects in both sexes.[1]

-

Relaxin-1 (H1 Relaxin): While also capable of activating RXFP1, human relaxin-1 generally displays a lower affinity for the receptor compared to relaxin-2. Its precise physiological role in humans is less well-defined.

-

Relaxin-3 (H3 Relaxin): Although its primary receptor is RXFP3, relaxin-3 can also bind to and activate RXFP1.[2] This cross-reactivity is important to consider in physiological and pharmacological studies.

Quantitative Ligand-Receptor Interaction Data

The following tables summarize the binding affinities (pKi, Ki) and functional potencies (pEC50, EC50) of human relaxin peptides at the human RXFP1 receptor, as determined by various in vitro assays.

Table 1: Binding Affinities of Endogenous Ligands for Human RXFP1

| Ligand | Assay Type | Cell Line | pKi | Ki (nM) | Reference |

| Relaxin-2 | Competition Binding | HEK293T-hRXFP1 | 8.96 ± 0.03 | ~1.1 | [3] |

| Relaxin-2 | Competition Binding | HEK-RXFP1 | 9.19 ± 0.13 | ~0.64 | [4] |

| Relaxin-3 | Competition Binding | HEK293T-hRXFP1 | 7.87 ± 0.12 | ~13.5 | [2] |

Note: Data for Relaxin-1 is limited and often reported qualitatively as having lower affinity than Relaxin-2.

Table 2: Functional Potencies of Endogenous Ligands at Human RXFP1

| Ligand | Assay Type | Cell Line | pEC50 | EC50 (nM) | Reference |

| Relaxin-2 | cAMP Accumulation | HEK293T-hRXFP1 | 10.49 ± 0.13 | ~0.032 | [3] |

| Relaxin-2 | cAMP Accumulation | HEK293-hRXFP1 | - | ~0.1 | [1] |

| Relaxin-3 | cAMP Accumulation | HEK293T-hRXFP1 | 7.6 ± 0.05 | ~25.1 | [2] |

RXFP1 Signaling Pathways

Activation of RXFP1 by its endogenous ligands initiates a complex and multifaceted signaling cascade that is cell-type dependent. The primary signaling pathways include the canonical Gs-mediated cAMP pathway, as well as non-canonical pathways involving other G proteins, protein kinases, and second messengers.

Gs-cAMP Signaling Pathway

The most well-characterized pathway involves the coupling of RXFP1 to the stimulatory G protein, Gs. This leads to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.[5]

Gs-cAMP Signaling Pathway.

Gi/o-PI3K-Akt Signaling Pathway

RXFP1 can also couple to inhibitory G proteins, such as Gi/o. This can lead to the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B). This pathway is implicated in cell survival, proliferation, and metabolic regulation.[6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. A single-chain derivative of the relaxin hormone is a functionally selective agonist of the G protein-coupled receptor, RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Novel High-Affinity Antagonists for the Relaxin Family Peptide Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

The Relaxin-RXFP1 Signaling Axis: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relaxin-RXFP1 signaling axis plays a crucial role in a multitude of physiological processes, extending far beyond its initial characterization in female reproduction. Relaxin, a peptide hormone structurally similar to insulin, and its primary receptor, the relaxin family peptide receptor 1 (RXFP1), are integral to cardiovascular modulation, renal function, and the regulation of tissue fibrosis.[1][2][3][4] This technical guide provides an in-depth overview of the core physiological functions of this signaling pathway, supported by quantitative data, detailed experimental methodologies, and visual representations of its complex signaling networks.

Core Physiological Functions

The relaxin-RXFP1 signaling axis exerts pleiotropic effects throughout the body, with significant implications for both health and disease.[3][4][5] Its functions are primarily mediated by the activation of RXFP1, a G protein-coupled receptor (GPCR), which triggers a cascade of intracellular signaling events.[2][6]

Cardiovascular System

In the cardiovascular system, relaxin is a potent vasodilator, contributing to reduced systemic vascular resistance and increased cardiac output.[5][7][8] These effects are largely mediated through the stimulation of nitric oxide (NO) production in endothelial cells.[8][9] RXFP1 activation in cardiac fibroblasts also plays a crucial role in mitigating cardiac fibrosis and hypertrophy, highlighting its therapeutic potential in heart failure.[5][7] In fact, recombinant human relaxin-2 (serelaxin) has been investigated in clinical trials for acute heart failure.[10]

Renal System

The kidneys are a key target for relaxin-RXFP1 signaling.[11] This axis is involved in regulating renal hemodynamics, leading to increased renal blood flow and glomerular filtration rate.[11] Furthermore, relaxin exhibits significant anti-fibrotic effects in the kidney, making it a promising therapeutic target for chronic kidney disease.[11][12] Studies have shown that RXFP1 is highly expressed in human and non-human primate kidney glomeruli, specifically in glomerular endothelial cells.[13]

Reproductive System

Historically, the most well-characterized role of relaxin is in the female reproductive system. During pregnancy, it is responsible for remodeling the connective tissue of the reproductive tract, including softening the cervix and relaxing the pelvic ligaments to facilitate parturition.[8][14][15] RXFP1 is expressed in the uterus, cervix, vagina, and oviduct, where it mediates these crucial changes.[14][16] In males, relaxin and RXFP1 are also present and are thought to play a role in reproductive function.

Anti-Fibrotic Effects

A hallmark of relaxin-RXFP1 signaling is its potent anti-fibrotic activity in various organs, including the heart, kidneys, lungs, and skin.[17][18] Relaxin counteracts the pro-fibrotic actions of transforming growth factor-beta (TGF-β) by interfering with the Smad signaling pathway.[17] This is achieved, in part, through the activation of pathways involving nitric oxide and the inhibition of myofibroblast differentiation.[17] However, the therapeutic efficacy of relaxin-based therapies can be hampered by the downregulation of RXFP1 expression in fibrotic tissues.[1][19][20]

Quantitative Data on Relaxin-RXFP1 Signaling

The following tables summarize key quantitative data related to the interaction of relaxin and other molecules with the RXFP1 receptor.

| Ligand | Receptor | Assay Type | Parameter | Value | Species | Reference |

| Relaxin-2 | Human RXFP1 | Gs Signaling Assay | EC50 | ~100 pM | Human | [21] |

| ML290 | Human RXFP1 | Gs Signaling Assay | pEC50 | 7.0 | Human | [22] |

| SE301 | Human RXFP1 | Gs Signaling Assay | EC50 | 5.8 nM | Human | [21][23] |

| SE301 | Mouse RXFP1 | Gs Signaling Assay | EC50 | 8.6 nM | Mouse | [23][24] |

| Relaxin | Rat Atrium | Binding Assay | Kd | 1.4 nM | Rat | [25] |

| SE301 | Human RXFP1 | Flow Cytometry Binding | Kd | 122 ± 36 nM | Human | [21][23] |

Signaling Pathways

Activation of RXFP1 by relaxin initiates a complex network of intracellular signaling cascades. The receptor can couple to various G proteins, including Gs and Gi, leading to the modulation of multiple downstream effectors.[22][26]

cAMP-Dependent Pathway

The canonical signaling pathway involves the coupling of RXFP1 to Gs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][22][26]

References

- 1. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are RXFP1 agonists and how do they work? [synapse.patsnap.com]

- 3. biorxiv.org [biorxiv.org]

- 4. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The actions of relaxin on the human cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Relaxin as a Therapeutic Target for the Cardiovascular Complications of Diabetes [frontiersin.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]

- 10. Relaxin Receptors: Therapeutic Opportunity for Heart Failure and Pulmonary Arterial Hypertension [synapse.patsnap.com]

- 11. The emerging role of relaxin as a novel therapeutic pathway in the treatment of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Targets for Renal Interstitial Fibrosis: Relaxin Family Peptide Receptor 1 - Angiotensin Type 2 Receptor Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Conditional deletion of the relaxin receptor gene in cells of smooth muscle lineage affects lower reproductive tract in pregnant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The molecular detection of relaxin and its receptor RXFP1 in reproductive tissue of Felis catus and Lynx pardinus during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Relaxin and Fibrosis: Emerging Targets, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Relaxin in fibrotic ligament diseases: Its regulatory role and mechanism [frontiersin.org]

- 19. Expression of RXFP1 Is Decreased in Idiopathic Pulmonary Fibrosis. Implications for Relaxin-based Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. atsjournals.org [atsjournals.org]

- 21. Engineering and Characterization of a Long-Half-Life Relaxin Receptor RXFP1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 22. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. biorxiv.org [biorxiv.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Protocol for RXFP1 Agonist cAMP Assay in HEK293 Cells

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Relaxin Family Peptide Receptor 1 (RXFP1) is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including cardiovascular function, reproduction, and tissue remodeling.[1][2] Activation of RXFP1 by its endogenous ligand, relaxin-2, primarily leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] This makes the measurement of cAMP levels a robust method for identifying and characterizing RXFP1 agonists. This document provides a detailed protocol for conducting a cAMP assay in Human Embryonic Kidney 293 (HEK293) cells stably expressing human RXFP1, using a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay.

Signaling Pathway

Upon agonist binding, RXFP1 couples to the Gαs protein, which activates adenylyl cyclase to convert ATP into cAMP.[5][6] The signaling can be more complex, with some evidence suggesting RXFP1 can also couple to Gαi/o proteins, leading to a biphasic cAMP response involving phosphoinositide 3-kinase (PI3K) and protein kinase C (PKC) ζ.[5] For the purpose of a primary agonist screen, the initial Gαs-mediated cAMP production is the primary readout.

Caption: RXFP1 agonist signaling pathway leading to cAMP production.

Experimental Principle

This protocol utilizes a homogeneous TR-FRET immunoassay, such as LANCE® Ultra™ or HTRF®, to quantify cAMP levels.[7][8][9][10][11][12] The assay is based on a competitive format where cAMP produced by the cells competes with a fluorescently labeled cAMP tracer (e.g., europium-cAMP) for binding to a specific anti-cAMP antibody labeled with a second fluorophore (e.g., ULight™ dye or d2).[8][13][14] When the antibody is bound to the tracer, FRET occurs. An increase in cellular cAMP disrupts this interaction, leading to a decrease in the FRET signal, which is inversely proportional to the amount of cAMP produced.[10][12]

Data Presentation

Table 1: Cell Culture and Seeding Conditions

| Parameter | Value | Notes |

| Cell Line | HEK293 stably expressing human RXFP1 | Maintain selection pressure with appropriate antibiotic (e.g., Geneticin).[4] |

| Culture Medium | DMEM, 10% FBS, 1% Penicillin-Streptomycin | Standard culture conditions.[15] |

| Subculture | When cells reach 80-90% confluency | Split at a 1:8 ratio.[4] |

| Assay Plate | 384-well, white, opaque | Suitable for luminescence/fluorescence assays.[8] |

| Seeding Density | 2,000 - 8,000 cells/well | Optimize for best assay window.[4][6][11] |

| Seeding Volume | 30 µL/well | [6] |

| Incubation | 16-24 hours at 37°C, 5% CO₂ | Allows cells to attach and form a monolayer.[4][6] |

Table 2: Reagent Concentrations and Incubation Times

| Reagent | Working Concentration | Incubation Time | Purpose |

| Phosphodiesterase (PDE) Inhibitor (e.g., Ro 20-1724 or IBMX) | 100-500 µM | 30 minutes | Prevents cAMP degradation, amplifying the signal.[4][6][10] |

| RXFP1 Agonist | Variable (Dose-response) | 30 minutes | Stimulates RXFP1 to produce cAMP.[8][10] |

| Forskolin (Positive Control) | Variable (Dose-response, e.g., 10 µM max) | 30 minutes | Directly activates adenylyl cyclase, bypassing the receptor.[4][16] |

| TR-FRET Detection Reagents (e.g., Eu-cAMP and ULight-anti-cAMP) | Per manufacturer's instructions | 60 minutes | Measures cAMP levels.[8][10] |

Experimental Protocol

The following protocol is a general guideline for a 384-well plate format and should be optimized for specific cell lines and assay kits.[8][10]

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Comparison of signaling pathways activated by the relaxin family peptide receptors, RXFP1 and RXFP2, using reporter genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relaxin family peptide receptors RXFP1 and RXFP2 modulate cAMP signaling by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. revvity.com [revvity.com]

- 8. bioline.ru [bioline.ru]

- 9. revvity.com [revvity.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. resources.revvity.com [resources.revvity.com]

- 12. revvity.com [revvity.com]

- 13. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. GPCR deorphanization assay in HEK-293 cells [bio-protocol.org]

- 16. mdpi.com [mdpi.com]

Application Notes and Protocols for Generating a Stable Cell Line Expressing Human RXFP1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the generation and characterization of a stable mammalian cell line expressing the human relaxin family peptide receptor 1 (RXFP1). The protocols outlined below are essential for researchers studying the pharmacology of RXFP1, developing novel ligands, and for use in drug screening campaigns.

Introduction

The relaxin family peptide receptor 1 (RXFP1) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including reproduction, cardiovascular function, and fibrosis.[1][2] Stable cell lines expressing human RXFP1 are invaluable tools for investigating its complex signaling pathways and for the discovery and development of therapeutic agents targeting this receptor. This document provides a detailed methodology for creating and validating a stable HEK293T cell line expressing human RXFP1.

Principle

The generation of a stable cell line involves the introduction of a mammalian expression vector encoding the human RXFP1 gene into a suitable host cell line. The vector also contains a selectable marker that allows for the selection of cells that have successfully integrated the vector into their genome. Following selection, individual clones are isolated, expanded, and characterized to identify a clonal cell line with robust and stable expression of functional RXFP1.

Experimental Workflow

The overall workflow for generating a stable RXFP1-expressing cell line is depicted below.

Caption: Experimental workflow for generating a stable RXFP1 cell line.

Materials and Reagents

| Reagent/Material | Supplier (Example) | Catalog Number (Example) |

| HEK293T Cells | ATCC | CRL-3216 |

| pcDNA3.1(+) Mammalian Expression Vector | Thermo Fisher Scientific | V79020 |

| Human RXFP1 cDNA (NM_021634) | GenScript | OHu18749 |

| Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific | L3000015 |

| Opti-MEM I Reduced Serum Medium | Thermo Fisher Scientific | 31985062 |

| DMEM, high glucose, GlutaMAX™ Supplement | Thermo Fisher Scientific | 10566016 |

| Fetal Bovine Serum (FBS), Qualified | Thermo Fisher Scientific | 26140079 |

| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher Scientific | 15140122 |

| Puromycin Dihydrochloride | Sigma-Aldrich | P8833 |

| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 |

| Anti-RXFP1 Antibody (for Flow Cytometry) | Bio-Rad | AHP2479 |

| FITC-conjugated Secondary Antibody | Jackson ImmunoResearch | 715-095-150 |

| cAMP-Glo™ Assay | Promega | V1501 |

| Human Relaxin-2 | R&D Systems | 3404-RL |

Experimental Protocols

Vector Construction

-

Subclone Human RXFP1 cDNA: The full-length human RXFP1 cDNA (GenBank accession number NM_021634) is subcloned into a mammalian expression vector, such as pcDNA3.1(+), which contains a strong CMV promoter for high-level constitutive expression and a puromycin resistance gene for selection of stable transfectants.[3][4]

-

Vector Purification: The resulting expression vector (pcDNA3.1-hRXFP1-Puro) is purified using a commercially available plasmid maxiprep kit to obtain high-quality, endotoxin-free DNA for transfection.

-

Sequence Verification: The integrity of the RXFP1 insert is confirmed by Sanger sequencing.

Cell Culture and Transfection

-

Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[5]

-

Transfection:

-

One day prior to transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

On the day of transfection, transfect the cells with the pcDNA3.1-hRXFP1-Puro vector using a lipid-based transfection reagent like Lipofectamine 3000, following the manufacturer's protocol.[6] A control transfection with an empty vector should also be performed.

-

Selection of Stable Cells

-

Antibiotic Selection: 48 hours post-transfection, the culture medium is replaced with selection medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of puromycin). The optimal concentration of puromycin for HEK293T cells should be determined by a kill curve (typically 1-2 µg/mL).[3][4]

-

Maintenance: The selection medium is replaced every 2-3 days. Significant cell death of non-transfected cells should be observed within the first few days.

-

Colony Formation: After approximately 2-3 weeks of selection, distinct antibiotic-resistant colonies will become visible.

Single-Cell Cloning

-

Isolation of Clones: Individual colonies are isolated using cloning cylinders or by limiting dilution.

-

Expansion: Each clone is transferred to a separate well of a 24-well plate and expanded into a clonal cell line.

Characterization of Stable Clones

-

Cell Preparation: Harvest cells from each expanded clone and wash with PBS.

-

Antibody Staining: Incubate the cells with a primary antibody specific for the extracellular domain of human RXFP1, followed by a fluorescently labeled secondary antibody.

-

Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing RXFP1 on the cell surface and the mean fluorescence intensity, which is indicative of the expression level.[4]

-

Principle: RXFP1 activation by its cognate ligand, relaxin, leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7][8]

-

Procedure:

-

Seed the stable clonal cells in a 96-well plate.

-

The following day, stimulate the cells with increasing concentrations of human relaxin-2 for a specified time.

-

Measure the intracellular cAMP levels using a commercial assay kit, such as the cAMP-Glo™ Assay.

-

-

Data Analysis: Plot the cAMP response as a function of relaxin-2 concentration and determine the EC50 value.

RXFP1 Signaling Pathway

Upon binding of its ligand, relaxin, RXFP1 activates multiple downstream signaling pathways. The canonical pathway involves the coupling to Gs proteins, leading to the activation of adenylyl cyclase and production of cAMP.[7][8] RXFP1 can also couple to Gi/Go proteins, which can modulate cAMP levels and activate other signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[1][8][9]

Caption: Simplified RXFP1 signaling pathway.

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from stably transfected HEK293 cells expressing human RXFP1.

| Parameter | Value | Cell Line | Ligand | Reference |

| EC50 (cAMP Assay) | ~1-10 nM | HEK293-RXFP1 | Human Relaxin-2 | [5][10] |

| Binding Affinity (Kd) | 122 ± 36 nM | Expi293F-RXFP1 | SE301 (engineered agonist) | [11][12] |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low transfection efficiency | Suboptimal DNA quality or quantity; unhealthy cells. | Use high-purity plasmid DNA; optimize DNA to transfection reagent ratio; ensure cells are in logarithmic growth phase. |

| No antibiotic-resistant colonies | Antibiotic concentration is too high; transfection failed; gene of interest is toxic. | Perform an antibiotic kill curve to determine the optimal concentration; verify transfection efficiency with a reporter plasmid (e.g., GFP); use an inducible expression system if the gene is toxic. |

| Low or no RXFP1 expression in clones | Gene integration site is in a transcriptionally inactive region. | Screen a larger number of clones; consider using a system that targets integration to a specific genomic locus. |

| High variability in functional assays | Inconsistent cell numbers; passage number variation. | Ensure accurate cell counting and seeding density; use cells within a defined passage number range for all experiments. |

Conclusion

The successful generation of a stable cell line expressing human RXFP1 provides a robust and reliable tool for a wide range of applications in both basic research and drug discovery. By following the detailed protocols outlined in these application notes, researchers can develop a high-quality cellular reagent to advance our understanding of RXFP1 biology and facilitate the development of novel therapeutics.

References

- 1. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PharmaOnco™ HEK293T-Tg(Human RXFP1 Receptor) Stable Cell Line, Single Clone - Creative Biolabs [creative-biolabs.com]

- 4. multispaninc.com [multispaninc.com]

- 5. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ics.org [ics.org]

- 7. researchgate.net [researchgate.net]

- 8. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Engineering and Characterization of a Long-Half-Life Relaxin Receptor RXFP1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Models for Testing RXFP1 Agonist Efficacy in Heart Failure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heart failure (HF) remains a leading cause of morbidity and mortality worldwide, necessitating the development of novel therapeutic strategies.[1] One promising target is the Relaxin Family Peptide Receptor 1 (RXFP1), a G-protein coupled receptor. Its endogenous ligand, relaxin, has demonstrated a range of cardioprotective effects, including vasodilation, anti-fibrotic, anti-inflammatory, and positive inotropic actions.[2][3] Activation of RXFP1 signaling has shown potential in ameliorating cardiac dysfunction in various preclinical models of heart failure.[4][5] These application notes provide an overview of relevant in vivo models and detailed protocols for assessing the efficacy of RXFP1 agonists in the context of heart failure research.

Rationale for Targeting RXFP1 in Heart Failure

The pleiotropic actions of relaxin, mediated through RXFP1, address several pathological aspects of heart failure.[3] RXFP1 is predominantly expressed in the atrial myocardium of both rodents and humans.[4] Its activation triggers a signaling cascade that can lead to increased cAMP production, resulting in anti-fibrotic and anti-apoptotic responses.[4] Furthermore, relaxin has been shown to improve cardiac contractility.[3] The therapeutic potential of activating this pathway is being explored with both the recombinant form of human relaxin (serelaxin) and novel small-molecule agonists.[3][6] Preclinical studies using various animal models are crucial for evaluating the efficacy and safety of these potential new therapies.

Overview of In Vivo Models for Heart Failure

The choice of an animal model is critical for translating preclinical findings to human patients.[1] Rodent models are frequently used due to their cost-effectiveness, short breeding cycles, and the availability of genetic modifications.[7][8] Larger animal models, such as canines and non-human primates, offer greater physiological similarity to humans but are more resource-intensive.[1][9]

Commonly used heart failure models can be broadly categorized as follows:

-

Pressure Overload Models: These models mimic hypertension-induced heart failure. Transverse Aortic Constriction (TAC) is a widely used surgical procedure in rodents to induce pressure overload on the left ventricle, leading to hypertrophy and subsequent heart failure.[7][10]

-

Ischemic Injury Models: Myocardial infarction (MI) is a common cause of heart failure. In animal models, this is often induced by permanent ligation of the left anterior descending (LAD) coronary artery, leading to an ischemic event and subsequent cardiac remodeling.[7][8][11] Ischemia-reperfusion (I/R) models are also utilized to study the effects of acute MI and subsequent reperfusion injury.[11]

-

Volume Overload Models: These models simulate conditions like valvular regurgitation. An aortocaval fistula can be surgically created in rodents to induce volume overload.[7][10]

-

Drug-Induced Models: Certain drugs, such as doxorubicin, can induce cardiotoxicity and lead to heart failure.[7][11] Isoproterenol administration can also be used to induce cardiac stress and subsequent failure.[1]

-

Genetic Models: Genetically modified animals, such as the Dahl salt-sensitive rat, can develop hypertension and heart failure under specific dietary conditions.[8][10]

RXFP1 Signaling Pathway

Activation of RXFP1 by an agonist initiates a cascade of intracellular events. The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[4][5] PKA can then phosphorylate various downstream targets, including phospholamban, which plays a role in regulating calcium handling in cardiomyocytes.[4] Additionally, RXFP1 signaling can involve the activation of other pathways, such as the p44/p42 MAPK (Erk1/2) pathway.[5] In some contexts, relaxin has also been shown to interact with the Notch1 signaling pathway.[12]

Caption: RXFP1 signaling cascade in cardiomyocytes.

Experimental Workflow for Testing RXFP1 Agonist Efficacy